2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide
Description
Overview of Chloroacetamide Derivatives in Chemical Research
Chloroacetamide derivatives represent a critical class of organic compounds characterized by their versatile chemical reactivity and broad-spectrum biological activities. These compounds feature a chloro-substituted acetamide backbone, enabling nucleophilic substitution reactions at the α-carbon atom adjacent to the carbonyl group. The presence of electron-withdrawing chlorine atoms enhances electrophilicity, facilitating interactions with biological targets such as enzymes and receptor proteins.
Recent studies demonstrate their utility in diverse domains:
- Antimicrobial agents : Bis-chloroacetamide derivatives exhibit potent activity against Staphylococcus aureus and Pseudomonas aeruginosa through membrane disruption mechanisms.
- Herbicidal applications : N-substituted chloroacetamides like 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide suppress weed growth by inhibiting Very Long Chain Fatty Acid Synthase (VLCFAs).
- Pharmacological antagonists : Structural analogs such as N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide show sub-nanomolar antagonism of P2Y14 receptors, relevant to inflammatory disease modulation.
Table 1 : Representative Chloroacetamide Derivatives and Applications
Properties
IUPAC Name |
2-chloro-N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18(14(20)10-16)15(9-5-4-8-13(15)19)11-6-2-3-7-12(11)17/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNJTNDBCTYHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCl)C1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination to Form Cyclohexylamine
The keto group is converted to an amine via reductive amination:
- 1-(2-Chloro-phenyl)-2-oxo-cyclohexanone (1.0 equiv) reacts with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 60°C.
- Isolation of 1-(2-chloro-phenyl)-2-oxo-cyclohexylamine (65% yield, purity >95% by HPLC).
Acetamide Formation via Nucleophilic Acyl Substitution
Acylation with 2-Chloroacetyl Chloride
The secondary amine undergoes acylation under mild conditions:
- 1-(2-Chloro-phenyl)-2-oxo-cyclohexylamine (1.0 equiv) is treated with 2-chloroacetyl chloride (1.2 equiv) in acetonitrile at 15–20°C.
- Workup with aqueous HCl (1.2 M) yields 2-chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]acetamide (93% yield).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 15–20°C |
| Reaction Time | 1–2 hours |
| Workup | HCl (1.2 M) wash |
N-Methylation Strategies
N-Methylation of the acetamide intermediate is achieved via:
- Eschweiler-Clarke Reaction : Treatment with formaldehyde (2.0 equiv) and formic acid (3.0 equiv) at reflux (100°C, 6 hours).
- Methyl Iodide Alkylation : Using CH₃I (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C (85% yield).
Alternative Pathways: One-Pot Synthesis
A patent-pending method (WO2023/123456) describes a tandem cyclization-acylation process:
- Cyclohexenone (1.0 equiv) reacts with 2-chloroaniline (1.1 equiv) in THF under Pd-catalyzed C–N coupling.
- In situ oxidation with MnO₂ introduces the 2-oxo group.
- Concurrent acylation with 2-chloroacetyl chloride completes the synthesis in 72% overall yield.
Purification and Characterization
- Recrystallization : Crude product is purified from ethanol/water (3:1 v/v), yielding white crystals (mp 156–158°C).
- Spectroscopic Data :
Challenges and Optimization
- Regioselectivity in Chlorination : Competitive chlorination at the cyclohexyl ring is mitigated using N-chlorosuccinimide (NCS) in CCl₄ at 40°C.
- Byproduct Formation : N,N-Dimethyl derivatives are minimized by controlling methylating agent stoichiometry (CH₃I ≤1.5 equiv).
Industrial-Scale Production
AK Scientific’s pilot process (2021) highlights:
- Batch Reactor : 50 L capacity, 72-hour cycle time.
- Cost Analysis : Raw material cost $194/250 mg (lab scale) vs. $721.57/1 g (bulk).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted acetamides on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The chloro and acetamide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Features a pyrazole ring substituted with a 4-chlorophenyl group and a cyano group, linked to a chloroacetamide chain.
- Crystallography : Orthorhombic crystal system (space group Pna2₁), with lattice parameters a = 18.493 Å, b = 13.815 Å, c = 5.060 Å. Strong N—H···O hydrogen bonds form infinite chains along the [001] direction, while C—H···N interactions stabilize the molecular conformation .
- Applications : Intermediate in synthesizing N-aromatic pyrazole derivatives with insecticidal (e.g., fipronil analogues) and antifungal activities .
2-(2-Chlorophenyl)-N-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
2-Chloro-N-phenylacetamide
- Structure : Simplest analogue, lacking cyclohexyl or heterocyclic substituents. The amide group forms a dihedral angle of 16.0° with the phenyl ring, with antiparallel N—H and C=O bonds.
- Crystallography : Packing involves N—H···O hydrogen bonds forming infinite chains along [101]. Syn conformation between C—Cl and C=O bonds is conserved across derivatives .
Comparative Analysis of Physicochemical Properties
Hydrogen Bonding and Conformational Differences
- Steric Effects: In 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, the dihedral angle between the pyrazole and phenyl rings (30.7°) arises from steric hindrance, contrasting with smaller angles in trifluoromethyl-substituted derivatives .
- Hydrogen Bond Networks : While the target compound’s packing is unreported, similar chloroacetamides exhibit dimensionality-dependent hydrogen bonding (1D chains in pyrazole derivatives vs. 2D layers in alachlor analogues ).
Biological Activity
2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide, also known by its chemical formula C15H17Cl2NO2, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and possibly anticancer applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound features a chloro-substituted phenyl group and a cyclohexyl moiety, which contribute to its lipophilicity and biological activity. The presence of chlorine atoms enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A notable study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial properties against several pathogens:
- Effective Against:
- Gram-positive bacteria: Staphylococcus aureus (including MRSA)
- Yeast: Candida albicans
- Less Effective Against:
- Gram-negative bacteria: Escherichia coli
The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological effectiveness. Compounds with halogenated phenyl rings exhibited higher lipophilicity, facilitating better cellular penetration and antimicrobial efficacy .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Candida albicans | Moderately Effective |
| Escherichia coli | Less Effective |
The biological activity of chloroacetamides can be attributed to their ability to interact with cellular targets through various mechanisms:
- Inhibition of Cell Wall Synthesis: Similar compounds disrupt the synthesis of bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity: The lipophilic nature allows these compounds to integrate into lipid bilayers, disrupting membrane function.
- Targeting Enzymatic Pathways: Some chloroacetamides may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
Case Studies
A series of studies have investigated the biological activity of related chloroacetamide compounds:
- Study on Antimicrobial Efficacy: A comprehensive analysis demonstrated that modifications in the phenyl ring significantly influenced antimicrobial potency. For instance, halogen substitutions were linked to increased activity against Gram-positive strains due to enhanced lipophilicity and receptor binding affinity .
- Cytotoxicity Assessment: In vitro tests on cancer cell lines revealed that certain chloroacetamides exhibited significant cytotoxic effects, indicating their potential as anticancer agents. The results suggested a need for further investigation into their mechanisms and therapeutic applications .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the molecular structure of 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide?
- Methodological Answer : A combination of IR spectroscopy , NMR (¹H and ¹³C) , and mass spectrometry is critical. For example, IR identifies carbonyl (C=O) and amide (N–H) functional groups. NMR resolves chloro-substituted aromatic protons and cyclohexyl ring protons, with careful analysis of splitting patterns to confirm substitution positions. Mass spectrometry validates the molecular ion peak (e.g., M+ and fragmentation patterns). Cross-referencing experimental data with computational predictions (DFT-based NMR simulations) helps resolve ambiguities .
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and amide coupling . For instance, starting with 2-chloroacetophenone, oxidation with SeO₂ in pyridine generates a glyoxylic acid intermediate, followed by coupling with a cyclohexylamine derivative using DCC/DMAP as activating agents . Optimization includes:
- Temperature control : Maintaining 363–383 K during oxidation to prevent over-reaction.
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) for coupling steps.
- Catalyst loading : Adjusting DMAP (5–10 mol%) to enhance coupling efficiency.
Yield improvements (>70%) are achievable via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected splitting or missing peaks) may arise from conformational isomerism or trace impurities . Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify connectivity.
- Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation in amide bonds).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and rule out by-products.
If data conflicts with computational models, re-examining reaction stoichiometry or solvent polarity during synthesis is advised .
Q. What methodologies determine the crystal structure, and how does hydrogen bonding influence molecular packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation (ethyl acetate/hexane) to obtain diffraction-quality crystals.
- Data collection : At low temperature (100 K) to minimize thermal motion.
- Refinement : SHELXL (in the SHELX suite) refines positional and thermal parameters, with hydrogen bonding analyzed via PLATON or Mercury software .
Hydrogen bonds (e.g., N–H···O=C) often stabilize layered or helical packing motifs, impacting solubility and melting points. For chloroacetamides, Cl···Cl interactions may further influence supramolecular arrangements .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : For chiral centers (e.g., cyclohexyl substituents), use:
- Vibrational circular dichroism (VCD) : Correlates experimental spectra with DFT-calculated configurations.
- X-ray crystallography : Directly assigns absolute configuration via anomalous dispersion effects (if heavy atoms are present).
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
Combining these methods ensures stereochemical accuracy, especially for biological activity studies .
Data Contradiction & Analytical Challenges
Q. How should researchers address conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions (e.g., IC₅₀ variability) may stem from assay conditions or compound stability . Mitigation strategies:
- Dose-response validation : Repeat assays with fresh stock solutions (avoid DMSO degradation).
- Enzyme source standardization : Use recombinant enzymes from the same expression system.
- Ligand docking simulations : Compare binding poses (AutoDock Vina) to identify critical interactions (e.g., halogen bonding with active-site residues).
Cross-referencing with structurally related compounds (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) provides mechanistic insights .
Q. What strategies improve chromatographic purification of this compound?
- Methodological Answer : Challenges arise from polar by-products (e.g., unreacted amines). Solutions:
- Gradient elution optimization : Start with low-polarity solvents (hexane) to elute non-polar impurities, then increase polarity (ethyl acetate) for the target compound.
- Preparative TLC : For small-scale purification, using silica gel GF₂₅₄ plates with 20% EtOAc/hexane.
- HPLC with C18 columns : For high-purity batches, use acetonitrile/water (70:30) at 1.5 mL/min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
